Cefotiam hydrochloride is a broad-spectrum antibiotic belonging to the class of beta-lactam antibiotics, specifically the cephalosporins. It is primarily used for treating various bacterial infections due to its effectiveness against both Gram-positive and Gram-negative bacteria. This compound is notable for its ability to inhibit bacterial cell wall synthesis, making it a crucial agent in combating infections.
Cefotiam hydrochloride was first developed in the late 20th century and is derived from cephalosporin C. It has been utilized in clinical settings for its antibacterial properties, particularly in treating respiratory, urinary, and skin infections.
Cefotiam hydrochloride is classified as a second-generation cephalosporin antibiotic. It is recognized for its stability against certain beta-lactamases produced by bacteria, which enhances its efficacy compared to earlier generations of cephalosporins.
The preparation of cefotiam hydrochloride involves several synthetic steps that include formylation and activation through mixed anhydride formation. The process typically starts with the reaction of 7-aminocephalosporanic acid derivatives with various reagents under controlled conditions to yield cefotiam hydrochloride.
Cefotiam hydrochloride has a complex molecular structure characterized by a beta-lactam ring fused with a dihydrothiazine ring. The molecular formula is , and it has a molecular weight of approximately 378.41 g/mol.
Cefotiam hydrochloride undergoes various chemical reactions that are essential for its synthesis and degradation:
Cefotiam hydrochloride exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. This mechanism involves:
Cefotiam hydrochloride possesses several notable physical and chemical properties:
Cefotiam hydrochloride is employed extensively in medical applications due to its broad-spectrum antibacterial activity:
Cefotiam hydrochloride emerged from strategic pharmaceutical development by Takeda Pharmaceutical Company, with its foundational patent filed in 1973 [1] [2]. This seminal intellectual property protection established the chemical framework for this second-generation cephalosporin, characterized by its β-lactam core modified with specific side chains to enhance antibacterial efficacy. The compound secured FDA approval in 1988 under the brand name Ceradon®, marking its transition from laboratory innovation to clinical antimicrobial agent [1]. Subsequent patent innovations have focused on optimizing the compound's physical and chemical properties, exemplified by Chinese Patent CN103232477B, which details processes for obtaining highly pure crystalline cefotiam hydrochloride forms suitable for pharmaceutical formulations [2]. Parallel research documented in Patent CN103601737B advanced synthesis methodologies to improve yield and purity through refined crystallization techniques using acetone-water solvent systems [5]. These patented processes collectively addressed key pharmaceutical challenges, including stability enhancement and impurity control during manufacturing, thereby extending the compound's commercial viability beyond its initial patent expiration.
Table 1: Key Patent Milestones for Cefotiam Hydrochloride
Patent Number | Priority Year | Key Contribution | Assignee |
---|---|---|---|
Original Compound Patent | 1973 | Chemical entity and initial synthesis | Takeda |
CN103232477B | 2013 | Crystalline forms and compositions | Various |
CN103601737B | 2013 | Purification process optimization | Various |
The advent of second-generation cephalosporins represented a calculated evolution in β-lactam antibiotics, designed to expand Gram-negative coverage while preserving activity against Gram-positive pathogens [3] [6]. Positioned within this lineage, cefotiam hydrochloride exhibits distinctive pharmacological advantages over its predecessors, particularly against Enterobacteriaceae species including Escherichia coli, Klebsiella, Proteus, and Salmonella [1] [9]. Its enhanced spectrum stems from strategic molecular modifications: the aminothiazole moiety improves bacterial cell wall penetration, while the methoxyimino group confers resistance to hydrolysis by common β-lactamases [6]. This structural refinement enabled cefotiam to address clinical limitations observed in first-generation cephalosporins, particularly their susceptibility to enzymatic degradation and limited efficacy against hospital-acquired Gram-negative infections. Unlike later generations, however, cefotiam maintains clinically useful activity against Staphylococcus aureus (MIC range: 0.25–32 μg/mL) while remaining inactive against Pseudomonas aeruginosa and anaerobes like Bacteroides fragilis (MIC: 16->128 μg/mL) [1]. The compound's tissue distribution profile further distinguished it clinically, achieving therapeutic concentrations in renal, cardiac, and prostatic tissues – a pharmacokinetic advantage that supported its use in urogenital and respiratory infections where first-generation agents demonstrated suboptimal penetration [9].
Table 2: Comparative Antibacterial Spectrum of Representative Cephalosporins
Organism | Cefotiam MIC (μg/mL) | First-Gen (Cefazolin) MIC | Third-Gen (Cefotaxime) MIC |
---|---|---|---|
Staphylococcus aureus | 0.25-32 | ≤2 (MSSA) | ≤2 |
Escherichia coli | ≤4 | ≤8 | ≤1 |
Klebsiella pneumoniae | ≤2 | Variable | ≤1 |
Proteus mirabilis | ≤1 | ≤4 | ≤0.5 |
Haemophilus influenzae | 0.5-1 | Resistant | ≤0.5 |
Pseudomonas aeruginosa | >128 | Resistant | Variable |
Cefotiam's molecular architecture exemplifies sophisticated antibiotic design centered on β-lactam ring preservation and target affinity optimization. The compound exerts bactericidal effects through irreversible acylation of penicillin-binding proteins (PBPs), specifically inhibiting the transpeptidation reaction essential for peptidoglycan cross-linking in bacterial cell walls [4] [6]. This mechanism mirrors that of other β-lactams but with enhanced efficiency against Gram-negative pathogens due to its zwitterionic properties facilitating outer membrane penetration [6]. The synthetic pathway to cefotiam hydrochloride involves multi-step modifications of the 7-aminocephalosporanic acid (7-ACA) nucleus, beginning with protection and acylation reactions to install the (2-aminothiazol-4-yl)-2-methoxyiminoacetyl side chain at position C7 – a critical determinant of β-lactamase stability [1] [5]. Subsequent functionalization at the C3 position with 5-mercapto-1-[2-(N,N-dimethylamino)ethyl]-1H-tetrazole enhances pharmacokinetic properties, particularly tissue distribution [1]. Industrial synthesis employs sequential reactions including:
The synthesis-stability relationship is paramount; the crystalline hydrochloride salt form mitigates degradation pathways common to cephalosporins, particularly Δ³-isomerization and hydrolytic ring opening, which generate pharmaceutically inactive or potentially immunogenic impurities [8]. Advanced analytical techniques, including column-switching HPLC-MS and 2D-NMR, have identified isomeric degradation products that necessitate stringent process controls to maintain drug efficacy and safety profiles [8].
Table 3: Critical Synthesis Challenges and Resolution Strategies
Synthetic Challenge | Chemical Consequence | Resolution Approach |
---|---|---|
C7 Acylation Efficiency | Low yield due to steric hindrance | Triethylamine catalysis in DCM |
C3' Tetrazole Thioether Formation | Isomeric impurity formation | Controlled pH and temperature during coupling |
Final Crystallization | Polymorphic instability | Acetone-water anti-solvent system |
Degradation Control | Δ³-isomer formation | Strict temperature control and nitrogen purging |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1